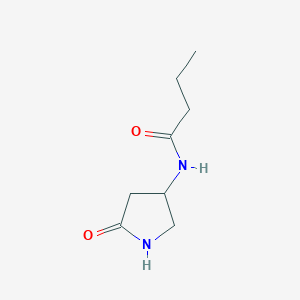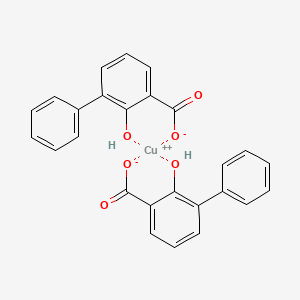
Bis(2-hydroxy-3-biphenylcarboxylato)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxy-3-biphenylcarboxylato)copper is a coordination compound with the molecular formula C26H16CuO6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-biphenylcarboxylato)copper typically involves the reaction of copper salts with 2-hydroxy-3-biphenylcarboxylic acid. One common method is the condensation reaction of salicylic acid with formaldehyde in the presence of sulfuric acid, followed by coordination with copper ions . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxy-3-biphenylcarboxylato)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the biphenylcarboxylato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to facilitate the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction could yield copper(I) complexes .
Aplicaciones Científicas De Investigación
Bis(2-hydroxy-3-biphenylcarboxylato)copper has several scientific research applications:
Mecanismo De Acción
The mechanism by which Bis(2-hydroxy-3-biphenylcarboxylato)copper exerts its effects involves coordination with metal ions and interaction with molecular targets. The copper center can participate in redox reactions, facilitating electron transfer processes. The biphenylcarboxylato ligands can interact with biological molecules, potentially disrupting cellular processes and leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxy-3-carboxyphenyl)methane: Similar in structure but with different metal coordination properties.
Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane: Known for its cytotoxic effects against tumor cells.
Bis(2-hydroxy-3-isopropyl-6-methyl-benzaldehyde)ethylenediamine: Used for its fluorescence properties in detecting metal ions.
Uniqueness
Bis(2-hydroxy-3-biphenylcarboxylato)copper is unique due to its specific coordination environment and the ability to undergo various chemical reactions.
Propiedades
Fórmula molecular |
C26H18CuO6 |
|---|---|
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
copper;2-hydroxy-3-phenylbenzoate |
InChI |
InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2 |
Clave InChI |
UXCKXHXXSNDUMI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)[O-])O.C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)[O-])O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


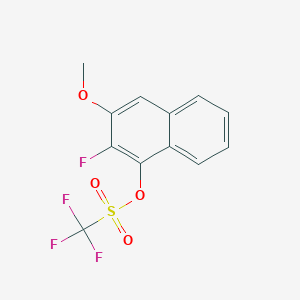

![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)

![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207132.png)
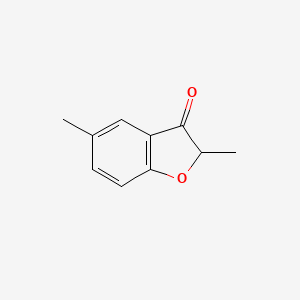
![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)
![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
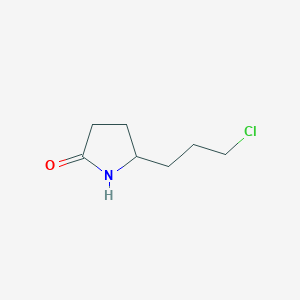
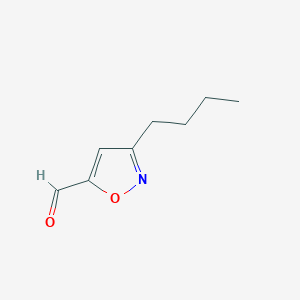

![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)
